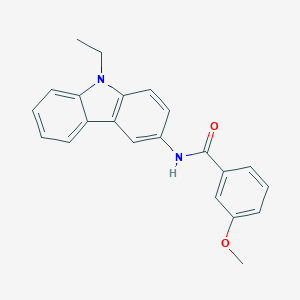
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents. One common method involves the use of acetic acid as a catalyst in ethanol. The reaction conditions usually include refluxing the mixture for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to protease enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to interact with cellular components, potentially leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-N’-(3-phenylpropyl)ethanediamide
- (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
Uniqueness
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and benzamide moiety contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-3-24-20-10-5-4-9-18(20)19-14-16(11-12-21(19)24)23-22(25)15-7-6-8-17(13-15)26-2/h4-14H,3H2,1-2H3,(H,23,25) |
Clave InChI |
ZDOCDDUODADRCW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















